![molecular formula C16H15N3O3 B4859648 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide](/img/structure/B4859648.png)
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide
Overview
Description
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide is a compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, an oxadiazole ring, and a phenylbutanamide moiety
Mechanism of Action
Target of Action
The compound 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide is a derivative of furan and oxadiazole . Furan derivatives have been found to exhibit a wide range of biological activities, including antimicrobial properties . Oxadiazole derivatives are also known to have a broad spectrum of biological activities . .
Mode of Action
For instance, some furan derivatives have been found to exhibit antimicrobial activity by interacting with bacterial cell walls . Similarly, oxadiazole derivatives have been reported to show various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Given the broad range of biological activities exhibited by furan and oxadiazole derivatives, it is likely that this compound may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities exhibited by furan and oxadiazole derivatives, it is likely that this compound may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide typically involves the formation of the oxadiazole ring followed by the attachment of the furan and phenylbutanamide groups. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring . The resulting intermediate is then reacted with N-phenylbutanamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Purification techniques such as column chromatography or recrystallization are often employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amine derivatives.
Substitution: Brominated or nitrated phenyl derivatives
Scientific Research Applications
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Similar structure but with a thiol group.
5-Furan-2-yl-4H [1,2,4]triazole-3-thiol: Contains a triazole ring instead of an oxadiazole ring.
2,5-Bis(5-aryl-1,3,4-oxadiazol-2-yl)furans: Features two oxadiazole rings attached to a furan ring
Uniqueness
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide is unique due to its specific combination of furan, oxadiazole, and phenylbutanamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-14(17-12-6-2-1-3-7-12)9-4-10-15-18-16(19-22-15)13-8-5-11-21-13/h1-3,5-8,11H,4,9-10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEKHXKYZPVMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


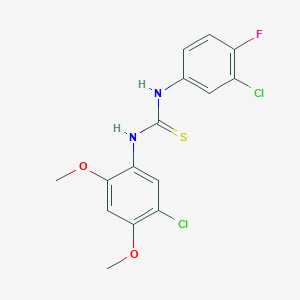
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4859583.png)
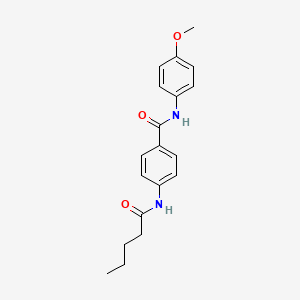
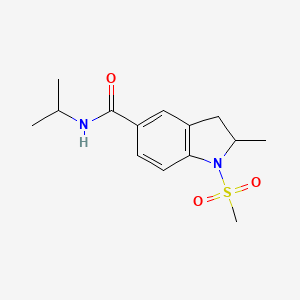
![N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE](/img/structure/B4859619.png)
![2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE](/img/structure/B4859627.png)
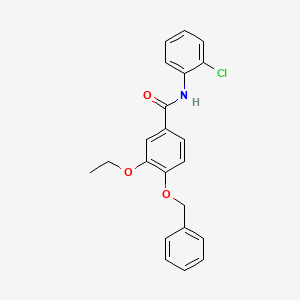
![diisopropyl 5-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4859637.png)
![3-[2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethyl]quinazolin-4-one](/img/structure/B4859640.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4859664.png)
![N-cycloheptyl-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4859666.png)
![METHYL 3-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4859672.png)
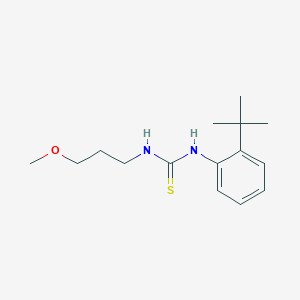
![N-[3-(acetylamino)-4-methoxyphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4859689.png)
